cis-4-Oxo-hexahydro-pyrrolo[3,4-C]pyrrole-2-carboxylic acid tert-butyl ester
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Overview
Description
cis-4-Oxo-hexahydro-pyrrolo[3,4-C]pyrrole-2-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C11H18N2O3 and a molecular weight of 226.28 g/mol . This compound is characterized by its unique structure, which includes a hexahydro-pyrrolo[3,4-C]pyrrole core with a tert-butyl ester functional group. It is commonly used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-Oxo-hexahydro-pyrrolo[3,4-C]pyrrole-2-carboxylic acid tert-butyl ester typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
cis-4-Oxo-hexahydro-pyrrolo[3,4-C]pyrrole-2-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
cis-4-Oxo-hexahydro-pyrrolo[3,4-C]pyrrole-2-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-4-Oxo-hexahydro-pyrrolo[3,4-C]pyrrole-2-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to cis-4-Oxo-hexahydro-pyrrolo[3,4-C]pyrrole-2-carboxylic acid tert-butyl ester include:
- cis-4-Oxo-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester
- cis-5-Boc-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one
Uniqueness
What sets this compound apart is its specific structural configuration and functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
1251003-89-0 |
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Molecular Formula |
C11H18N2O3 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
tert-butyl 3-oxo-1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-5-7-4-12-9(14)8(7)6-13/h7-8H,4-6H2,1-3H3,(H,12,14) |
InChI Key |
BQFMMOCNINXPIC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC2CNC(=O)C2C1 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNC(=O)C2C1 |
Origin of Product |
United States |
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